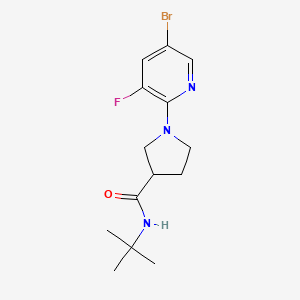![molecular formula C11H14F3N3 B12227964 4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227964.png)
4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methyl group and a 4-(trifluoromethyl)piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the 4-(Trifluoromethyl)piperidin-1-yl Group: This step involves the nucleophilic substitution reaction where the piperidine derivative is introduced to the pyrimidine ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both the pyrimidine ring and the trifluoromethyl group, which confer specific chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14F3N3 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H14F3N3/c1-8-2-5-15-10(16-8)17-6-3-9(4-7-17)11(12,13)14/h2,5,9H,3-4,6-7H2,1H3 |
InChI Key |
PBFTYANIIUTZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B12227889.png)
![3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12227894.png)
![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12227895.png)
![[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo-](/img/structure/B12227898.png)
![4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B12227902.png)

![4-{2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12227908.png)
![4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine](/img/structure/B12227909.png)
![2-(cyclopentylsulfanyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12227916.png)
![1-Methyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12227929.png)
![5-(1-methyl-1H-pyrazol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12227931.png)
![N-[(2,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12227933.png)
![4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12227936.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B12227955.png)
